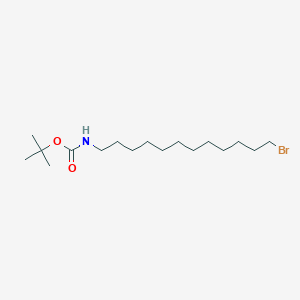

12-(t-Boc-amino)-1-dodecyl Bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(12-bromododecyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34BrNO2/c1-17(2,3)21-16(20)19-15-13-11-9-7-5-4-6-8-10-12-14-18/h4-15H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMEYVOTVGMXGKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400835 | |

| Record name | 12-(t-Boc-amino)-1-dodecyl Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887353-35-7 | |

| Record name | 1,1-Dimethylethyl N-(12-bromododecyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887353-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 12-(t-Boc-amino)-1-dodecyl Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 12-(t-Boc-amino)-1-dodecyl Bromide: Properties and Characteristics

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-(t-Boc-amino)-1-dodecyl bromide is a bifunctional organic compound of significant interest in medicinal chemistry and drug development. It incorporates a long, twelve-carbon aliphatic chain, providing hydrophobicity, which is terminated by a reactive bromide and a tert-butoxycarbonyl (Boc) protected amine. This unique structure allows for its use as a versatile linker and building block in the synthesis of complex molecules, particularly in the development of novel drug delivery systems and bioactive compounds. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic and application protocols, and its role as a molecular linker.

Core Properties and Characteristics

This compound, also known by its IUPAC name tert-butyl (12-bromododecyl)carbamate, is a key intermediate in organic synthesis. Its properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 887353-35-7 | [1][2] |

| Molecular Formula | C₁₇H₃₄BrNO₂ | [1][2] |

| Molecular Weight | 364.36 g/mol | [1] |

| IUPAC Name | tert-butyl (12-bromododecyl)carbamate | |

| SMILES | CC(C)(C)OC(=O)NCCCCCCCCCCCCBr | |

| Purity | Typically ≥95% or ≥97% | [2] |

| Appearance | White crystalline powder | [3] |

| Solubility | Soluble in organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF). | |

| Storage | Store at 2-8 °C | [3] |

Spectroscopic Data

While specific spectra are often proprietary to commercial suppliers, the expected spectral characteristics can be inferred from the structure and data for analogous compounds.

2.1. ¹H NMR Spectroscopy

A general ¹H NMR spectrum of a similar compound, Tert-butyl N-(4-azidobutyl)carbamate, shows a sharp singlet for the nine equivalent protons of the tert-butyl group at approximately 1.44 ppm, which is a characteristic signal for a Boc-protected compound.[4]

2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum of tert-Butyl carbamate shows characteristic peaks for the carbonyl group and the carbons of the tert-butyl group.[5]

2.3. Infrared (IR) Spectroscopy

The IR spectrum of tert-Butyl carbamate displays characteristic absorption bands corresponding to the N-H and C=O stretching vibrations of the carbamate group.[6]

Synthesis and Experimental Protocols

The synthesis of this compound typically involves two key steps: the Boc protection of a long-chain amino alcohol followed by bromination of the terminal hydroxyl group.

3.1. General Protocol for Boc Protection of an Amine

This protocol is a general method for the protection of an amine with di-tert-butyl dicarbonate (Boc)₂O.

Materials:

-

Amine-containing substrate

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Base (e.g., Sodium Bicarbonate, Triethylamine, or DMAP)

-

Solvent (e.g., THF, Dioxane, Water/THF mixture)

-

Saturated Ammonium Chloride (NH₄Cl) solution

-

Ethyl Acetate (EtOAc)

-

Brine

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve the amine substrate in the chosen solvent.[2]

-

Add the base, followed by the addition of (Boc)₂O (typically 1.1-1.5 equivalents).[2]

-

Stir the reaction mixture at room temperature for several hours to overnight.[7]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.[2]

-

Extract the product with EtOAc.[2]

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[2]

-

Purify the crude product by flash column chromatography.[2]

Logical Workflow for Boc Protection:

Caption: General workflow for the N-Boc protection of an amine.

3.2. General Protocol for Alkylation using an Alkyl Bromide

This protocol describes a typical nucleophilic substitution reaction where an amine is alkylated using an alkyl bromide. This is relevant for understanding the reactivity of the bromide end of this compound.

Materials:

-

Nucleophile (e.g., primary or secondary amine)

-

Alkyl Bromide (e.g., this compound)

-

Base (e.g., Potassium Carbonate, Triethylamine)

-

Solvent (e.g., DMF, Acetonitrile)

Procedure:

-

Dissolve the amine in an anhydrous solvent.[8]

-

Add the base to the solution.[8]

-

Add the alkyl bromide to the reaction mixture.[8]

-

Stir the reaction at room temperature or heat as required, monitoring by TLC.

-

After completion, work up the reaction by filtering off the base and removing the solvent.[8]

-

The product can be purified by distillation or chromatography.[8]

Logical Workflow for Alkylation:

References

- 1. benchchem.com [benchchem.com]

- 2. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]

- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. tert-Butyl carbamate(4248-19-5) 13C NMR spectrum [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]

- 8. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

"tert-butyl (12-bromododecyl)carbamate" chemical structure

An In-depth Technical Guide to tert-butyl (12-bromododecyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-butyl (12-bromododecyl)carbamate (CAS No. 887353-35-7) is a bifunctional organic molecule of significant interest in the fields of organic synthesis and medicinal chemistry.[1][2][3] Its structure, featuring a terminal bromine atom and a tert-butoxycarbonyl (Boc) protected amine, makes it a valuable building block, particularly as a flexible linker in the design and synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical structure, properties, a representative synthetic protocol, and its applications in drug development.

Chemical Structure and Properties

tert-butyl (12-bromododecyl)carbamate possesses a long C12 alkyl chain, which imparts significant hydrophobicity. One terminus of the chain is functionalized with a bromine atom, a versatile leaving group for nucleophilic substitution reactions. The other end features a carbamate group with the amine protected by a tert-butoxycarbonyl (Boc) group, which is stable under many reaction conditions but can be readily removed under acidic conditions.

Chemical Structure:

Caption: Chemical structure of tert-butyl (12-bromododecyl)carbamate.

Physicochemical Properties:

While experimentally determined data for this specific compound is not widely available in peer-reviewed literature, its key properties can be summarized from supplier information and extrapolated from similar compounds.

| Property | Value | Source |

| CAS Number | 887353-35-7 | [1][2][3][4][5] |

| Molecular Formula | C₁₇H₃₄BrNO₂ | [1][3] |

| Molecular Weight | 364.37 g/mol | [3] |

| IUPAC Name | tert-butyl N-(12-bromododecyl)carbamate | [3] |

| Purity | Typically ≥95% | [3] |

| Appearance | Expected to be a solid or oil | - |

Synthesis

The synthesis of tert-butyl (12-bromododecyl)carbamate typically involves the protection of the amino group of 12-bromo-1-dodecanamine with di-tert-butyl dicarbonate (Boc₂O). Below is a representative experimental protocol.

Experimental Protocol: Synthesis of tert-butyl (12-bromododecyl)carbamate

Materials:

-

12-bromo-1-dodecanamine hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or another suitable base

-

Dichloromethane (DCM) or a similar aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 12-bromo-1-dodecanamine hydrochloride (1.0 equivalent) in dichloromethane at 0 °C, add triethylamine (2.2 equivalents) dropwise.

-

Allow the mixture to stir for 15 minutes at 0 °C.

-

Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl (12-bromododecyl)carbamate.

Workflow for Synthesis and Purification:

Caption: General workflow for the synthesis of tert-butyl (12-bromododecyl)carbamate.

Applications in Drug Development

The primary application of tert-butyl (12-bromododecyl)carbamate in drug development is as a linker molecule in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The linker in a PROTAC plays a crucial role in its efficacy by dictating the distance and orientation between the target protein and the E3 ligase. The C12 alkyl chain of tert-butyl (12-bromododecyl)carbamate provides a long, flexible linker. The terminal bromine can be displaced by a nucleophile on a warhead that binds to the target protein, while the Boc-protected amine can be deprotected to allow for coupling with a ligand for an E3 ligase.

Logical Relationship in PROTAC Synthesis:

Caption: Role of tert-butyl (12-bromododecyl)carbamate in PROTAC synthesis.

Conclusion

tert-butyl (12-bromododecyl)carbamate is a valuable and versatile chemical building block for researchers and scientists in drug development. Its bifunctional nature, with orthogonally reactive sites, and its long aliphatic chain make it an ideal linker for constructing complex molecules like PROTACs. The synthetic protocol provided herein offers a reliable method for its preparation, enabling its broader application in the synthesis of novel therapeutics.

References

- 1. CAS 887353-35-7: 1,1-Dimethylethyl N-(12-bromododecyl)carb… [cymitquimica.com]

- 2. CAS 887353-35-7: N-(12-Bromododecyl)-1,1-dimethylethylcarb… [cymitquimica.com]

- 3. 12-(Boc-amino)-1-dodecyl bromide 95% | CAS: 887353-35-7 | AChemBlock [achemblock.com]

- 4. CAS:1276653-37-2, tert-Butyl (5-(2-bromoacetamido)pentyl)carbamate-毕得医药 [bidepharm.com]

- 5. 12-(T-BOC-アミノ)-1-ドデシルブロミド CAS#: 887353-35-7 [m.chemicalbook.com]

In-Depth Technical Guide: 12-(t-Boc-amino)-1-dodecyl Bromide

CAS Number: 887353-35-7

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-(t-Boc-amino)-1-dodecyl Bromide, with CAS number 887353-35-7, is a bifunctional organic molecule of significant interest in medicinal chemistry and drug development. Its structure incorporates a long C12 alkyl chain, which imparts lipophilicity, a terminal bromide that serves as a reactive handle for nucleophilic substitution, and a tert-butyloxycarbonyl (Boc)-protected amine. This orthogonal design allows for sequential and controlled conjugation to different molecular entities, making it a valuable building block, particularly as a linker in the synthesis of complex therapeutic agents like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

The long alkyl chain provides spatial separation between the two ends of a conjugate, which can be crucial for biological activity. The Boc protecting group ensures the stability of the amine during initial synthetic steps and can be readily removed under acidic conditions for subsequent modifications. This technical guide provides a comprehensive overview of the physicochemical properties, a detailed synthesis protocol, and potential applications of this compound in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 887353-35-7 |

| Molecular Formula | C₁₇H₃₄BrNO₂ |

| Molecular Weight | 364.36 g/mol |

| IUPAC Name | tert-butyl (12-bromododecyl)carbamate |

| Synonyms | N-(12-Bromododecyl)carbamic Acid 1,1-Dimethylethyl Ester |

| Appearance | Neat (liquid or solid) |

| Purity | Typically ≥95% |

Synthesis of this compound

The synthesis of this compound can be conceptualized as a two-step process starting from 12-amino-1-dodecanol. The first step involves the selective protection of the amino group with a Boc group, followed by the bromination of the hydroxyl group.

Experimental Protocol: N-Boc Protection of 12-Amino-1-dodecanol

This protocol is adapted from general procedures for the Boc protection of amino alcohols.

Materials:

-

12-amino-1-dodecanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Water (H₂O)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 12-amino-1-dodecanol (1.0 eq) in a mixture of dichloromethane and water.

-

Add sodium hydroxide (1.1 eq) to the vigorously stirred solution.

-

Dissolve di-tert-butyl dicarbonate (1.1 eq) in dichloromethane and add it dropwise to the reaction mixture over 30 minutes.

-

Allow the reaction to stir at room temperature for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (12-hydroxydodecyl)carbamate.

Experimental Protocol: Bromination of tert-butyl (12-hydroxydodecyl)carbamate

This protocol is based on standard methods for the conversion of primary alcohols to alkyl bromides.

Materials:

-

tert-butyl (12-hydroxydodecyl)carbamate

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve tert-butyl (12-hydroxydodecyl)carbamate (1.0 eq) and carbon tetrabromide (1.5 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triphenylphosphine (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain this compound.

Application in Drug Development: A Linker for PROTACs

This compound is an exemplary bifunctional linker suitable for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker plays a crucial role in orienting the target protein and the E3 ligase for efficient ubiquitination.

The synthesis of a PROTAC using this linker would involve:

-

Conjugation of the E3 Ligase Ligand: The bromide end of the linker can be reacted with a nucleophilic group on the E3 ligase ligand.

-

Boc Deprotection: The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to expose the primary amine.

-

Conjugation of the Target Protein Ligand: The newly exposed amine is then coupled to a carboxylic acid or other suitable functional group on the target protein ligand.

Representative Quantitative Data for PROTAC Linker Activity

| PROTAC with Linker | DC₅₀ (nM) | Dₘₐₓ (%) |

| C4 Alkyl Linker | 150 | 75 |

| C8 Alkyl Linker | 50 | 90 |

| C12 Alkyl Linker | 25 | 95 |

| C16 Alkyl Linker | 80 | 85 |

DC₅₀: Concentration for 50% maximal degradation. Dₘₐₓ: Maximum degradation percentage.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex molecules in drug discovery. Its bifunctional nature, with orthogonally reactive groups, allows for controlled and sequential conjugation strategies. The long alkyl chain provides a flexible spacer, which is often desirable in the design of linkers for modalities such as PROTACs. The synthetic protocols outlined in this guide, based on established chemical transformations, provide a reliable pathway to access this important reagent. As the field of targeted therapeutics continues to evolve, the demand for well-defined and versatile linkers like this compound is expected to grow, underscoring its importance for researchers and scientists in the development of next-generation medicines.

"12-(t-Boc-amino)-1-dodecyl Bromide" molecular weight and formula

An In-depth Technical Guide on 12-(t-Boc-amino)-1-dodecyl Bromide

For researchers, scientists, and professionals in drug development, a precise understanding of chemical reagents is paramount. This guide provides core technical data on this compound, a bifunctional molecule commonly utilized in the synthesis of more complex chemical entities.

Core Molecular Data

The fundamental properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value |

| Molecular Formula | C17H34BrNO2[1][2][3][4] |

| Molecular Weight | 364.36 g/mol [1][2][4] |

| Alternate Molecular Weight | 364.37 g/mol [5] |

| IUPAC Name | tert-butyl (12-bromododecyl)carbamate[5] |

| CAS Number | 887353-35-7[1][2][4][5] |

Structural and Logical Representation

To visualize the connectivity and the constituent functional groups of this compound, the following diagram illustrates the logical relationship between its core components.

Caption: Logical structure of this compound.

This technical summary provides the essential molecular data and a conceptual diagram for this compound, which are foundational for its application in experimental protocols within research and development.

References

- 1. chemwhat.com [chemwhat.com]

- 2. 12-(t-Boc-amino)-1-dodecyl bromide_887353-35-7_Hairui Chemical [hairuichem.com]

- 3. PubChemLite - this compound (C17H34BrNO2) [pubchemlite.lcsb.uni.lu]

- 4. This compound, TRC 25 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.be]

- 5. 12-(Boc-amino)-1-dodecyl bromide 95% | CAS: 887353-35-7 | AChemBlock [achemblock.com]

The Lynchpin Molecule: A Technical Guide to 12-(t-Boc-amino)-1-dodecyl Bromide as a Bifunctional Crosslinker

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate world of molecular engineering and targeted therapeutics, the ability to selectively connect different molecular entities is paramount. Bifunctional crosslinkers serve as the essential bridges, enabling the creation of complex conjugates with tailored functionalities. This technical guide provides an in-depth exploration of 12-(t-Boc-amino)-1-dodecyl Bromide , a heterobifunctional crosslinker poised for significant applications in drug delivery, bioconjugation, and surface modification. With its distinct reactive termini—a protected primary amine and a reactive alkyl bromide—separated by a long, flexible dodecyl chain, this molecule offers a unique combination of hydrophobicity, reach, and orthogonal reactivity. This document details its physicochemical properties, potential applications, and comprehensive, inferred experimental protocols for its use, providing a foundational resource for researchers aiming to harness its capabilities.

Core Concepts and Physicochemical Properties

This compound, systematically named tert-butyl (12-bromododecyl)carbamate, is a linear aliphatic molecule with two distinct functional groups. This dual functionality is the cornerstone of its utility as a crosslinker.

-

t-Butoxycarbonyl (Boc)-Protected Amine: The amine group is temporarily masked by the Boc protecting group. This group is stable under a wide range of reaction conditions, including those that are basic or nucleophilic. Its key attribute is its lability under acidic conditions, which allows for its clean and selective removal to unveil a primary amine. This primary amine can then readily participate in a variety of conjugation reactions, such as amidation with activated carboxylic acids (e.g., NHS esters) or reductive amination with aldehydes and ketones.

-

Dodecyl Bromide: The terminal bromide on the twelve-carbon chain serves as a good leaving group in nucleophilic substitution reactions. This makes the terminal carbon atom electrophilic and susceptible to attack by nucleophiles such as thiols (from cysteine residues in proteins), amines, and carboxylates.

-

Dodecyl Spacer: The long C12 alkyl chain provides significant spatial separation between the two reactive ends, which can be crucial for mitigating steric hindrance in complex conjugations. Furthermore, this hydrophobic chain can influence the solubility of the resulting conjugate and can be exploited for interactions with lipid bilayers or hydrophobic surfaces. The length of the alkyl spacer has been shown to influence the morphology of self-assembled structures, such as micelles, which can impact cellular internalization.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 887353-35-7 |

| Molecular Formula | C₁₇H₃₄BrNO₂ |

| Molecular Weight | 364.36 g/mol |

| IUPAC Name | tert-butyl (12-bromododecyl)carbamate |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents (e.g., DCM, THF, DMSO) |

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves a two-step process starting from 12-aminododecan-1-ol.

The bifunctional nature of this crosslinker allows for a two-step, orthogonal conjugation strategy. This is particularly advantageous for preventing unwanted polymerization or self-conjugation.

Potential Applications in Research and Drug Development

The unique structural features of this compound open up a range of potential applications.

Development of Novel Drug Delivery Systems

The long hydrophobic dodecyl chain makes this crosslinker an ideal candidate for the functionalization of lipid-based drug delivery systems, such as liposomes and lipid nanoparticles (LNPs). By incorporating this linker into the lipid bilayer, the deprotected amine can be used to attach targeting ligands (e.g., antibodies, peptides) or therapeutic payloads to the surface of the nanoparticle.

Surface Modification of Biomaterials

The alkyl bromide terminus can be used to covalently attach the linker to surfaces containing nucleophilic groups. Subsequent deprotection of the Boc group provides a surface functionalized with primary amines, which can be used for further modifications, such as immobilizing proteins, peptides, or other bioactive molecules.

Synthesis of Proteolysis Targeting Chimeras (PROTACs)

While PEG linkers are more common in PROTAC design, long alkyl chains can be explored as alternative spacers. The orthogonal reactivity of this compound allows for the sequential attachment of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, forming a PROTAC that can induce the degradation of the target protein.

Experimental Protocols

The following are detailed, representative protocols for the use of this compound as a bifunctional crosslinker. These are inferred from standard bioconjugation techniques and should be optimized for specific applications.

Protocol 1: Conjugation to a Thiol-Containing Molecule (e.g., Cysteine-Containing Peptide)

Objective: To covalently attach the crosslinker to a peptide via a thioether bond.

Materials:

-

This compound

-

Cysteine-containing peptide

-

Reaction Buffer: 50 mM Tris, 5 mM EDTA, pH 8.5

-

Dimethylformamide (DMF)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Purification system (e.g., RP-HPLC)

Procedure:

-

Peptide Preparation: Dissolve the cysteine-containing peptide in the reaction buffer. Add a 10-fold molar excess of TCEP to ensure the cysteine thiol is in its reduced form. Incubate for 30 minutes at room temperature.

-

Linker Preparation: Prepare a 100 mM stock solution of this compound in DMF.

-

Conjugation Reaction: Add a 20-fold molar excess of the linker stock solution to the reduced peptide solution. The final concentration of DMF should not exceed 10% (v/v) to avoid peptide denaturation.

-

Incubation: Allow the reaction to proceed for 4-6 hours at room temperature with gentle stirring.

-

Purification: Purify the resulting Boc-protected peptide-linker conjugate by RP-HPLC.

-

Characterization: Confirm the successful conjugation and purity of the product by mass spectrometry (e.g., ESI-MS) and HPLC.

Protocol 2: Deprotection of the Boc Group

Objective: To remove the Boc protecting group to reveal the primary amine.

Materials:

-

Boc-protected conjugate from Protocol 1

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Triisopropylsilane (TIS) (as a scavenger)

Procedure:

-

Reaction Setup: Dissolve the lyophilized Boc-protected conjugate in a solution of 95% TFA, 2.5% DCM, and 2.5% TIS.

-

Incubation: Stir the reaction mixture at room temperature for 1-2 hours.

-

Solvent Removal: Remove the TFA and other volatiles by rotary evaporation or by purging with a stream of nitrogen.

-

Precipitation: Precipitate the deprotected conjugate by adding cold diethyl ether.

-

Purification: Collect the precipitate by centrifugation, wash with cold ether, and dry under vacuum. The product can be further purified by RP-HPLC if necessary.

Protocol 3: Conjugation of the Deprotected Linker to an NHS-Activated Molecule

Objective: To form an amide bond between the amine-functionalized conjugate and an NHS-activated molecule.

Materials:

-

Deprotected conjugate from Protocol 2

-

NHS-activated molecule (e.g., a fluorescent dye, biotin, or another protein)

-

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Preparation of Reactants: Dissolve the deprotected conjugate in the reaction buffer. Dissolve the NHS-activated molecule in DMSO to prepare a concentrated stock solution.

-

Conjugation Reaction: Add a 5- to 10-fold molar excess of the NHS-activated molecule stock solution to the solution of the deprotected conjugate.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

-

Quenching: Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to consume any unreacted NHS ester.

-

Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or affinity chromatography, depending on the nature of the conjugated molecules.

-

Characterization: Analyze the final conjugate by SDS-PAGE, mass spectrometry, and functional assays to confirm successful conjugation and retention of biological activity.

Quantitative Data from Analogous Systems

Table 2: Representative Yields for Orthogonal Crosslinking Reactions

| Reaction Step | Reactants | Typical Yield (%) |

| Nucleophilic Substitution | Alkyl Halide + Thiol | 70-90% |

| Boc Deprotection | Boc-Amine + TFA | >95% |

| Amidation | Primary Amine + NHS Ester | 60-85% |

Note: Yields are highly dependent on the specific substrates, reaction conditions, and purification methods.

Conclusion

This compound is a versatile heterobifunctional crosslinker with significant potential in various areas of chemical biology and drug development. Its orthogonal reactive ends, combined with a long, hydrophobic spacer, offer a unique set of properties that can be strategically employed in the synthesis of complex molecular architectures. The detailed protocols and conceptual frameworks provided in this guide serve as a starting point for researchers to explore and exploit the capabilities of this promising molecule in their own investigations. As the demand for more sophisticated and targeted therapeutics continues to grow, the importance of well-defined and versatile crosslinkers like this compound will undoubtedly increase.

An In-Depth Technical Guide to 12-(t-Boc-amino)-1-dodecyl Bromide: A Versatile Linker for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 12-(t-Boc-amino)-1-dodecyl Bromide, a bifunctional molecule increasingly utilized in the synthesis of complex therapeutic agents. Its unique structure, featuring a long aliphatic chain with a terminal bromide and a carbamate-protected amine, makes it a valuable building block, particularly in the burgeoning field of targeted protein degradation.

Core Chemical and Physical Properties

This compound, also known by its IUPAC name tert-butyl (12-bromododecyl)carbamate, is a key intermediate in organic synthesis. The presence of a reactive alkyl bromide at one end and a stable, yet readily deprotectable, Boc-protected amine at the other allows for sequential and controlled chemical modifications. This dual functionality is paramount in the construction of heterobifunctional molecules.

| Property | Value |

| CAS Number | 887353-35-7 |

| Molecular Formula | C₁₇H₃₄BrNO₂ |

| Molecular Weight | 364.36 g/mol |

| Appearance | White to off-white solid or colorless oil |

| Purity | Typically ≥95% |

| IUPAC Name | tert-butyl (12-bromododecyl)carbamate |

Primary Application: A Linker in Proteolysis Targeting Chimeras (PROTACs)

The most significant application of this compound is as a flexible, long-chain linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative heterobifunctional molecules designed to selectively eliminate disease-causing proteins by hijacking the cell's natural protein degradation machinery.

A PROTAC molecule consists of three components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker's length, flexibility, and chemical nature are critical for the efficacy of the PROTAC, as they dictate the formation of a stable and productive ternary complex between the target protein and the E3 ligase. The 12-carbon chain of this compound provides significant spatial separation, which can be crucial for optimal ternary complex formation and subsequent protein degradation.

PROTAC-Mediated Protein Degradation Pathway

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound typically follows a sequential, two-step process. This allows for the controlled and directional assembly of the final heterobifunctional molecule.

Experimental Protocols

The following are representative protocols for the key steps in the synthesis of a PROTAC using this compound. These protocols are based on general procedures for similar linkers and may require optimization for specific substrates.

Protocol 1: Nucleophilic Substitution (Alkylation)

This protocol describes the reaction of the bromide end of the linker with a nucleophilic group (e.g., a phenol or an amine) on the Protein of Interest (POI) ligand.

Materials:

-

This compound

-

POI ligand with a nucleophilic handle (e.g., hydroxyl or amino group)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

-

A suitable base (e.g., Potassium carbonate (K₂CO₃) for phenols, or N,N-Diisopropylethylamine (DIPEA) for amines)

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the POI ligand (1.0 equivalent) in anhydrous DMF.

-

Add the base (e.g., K₂CO₃, 2.0-3.0 equivalents for a phenol) to the solution.

-

Add this compound (1.1-1.5 equivalents) to the reaction mixture.

-

Stir the reaction at a suitable temperature (e.g., room temperature to 80 °C) for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., Ethyl Acetate).

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting product (Boc-Linker-POI Ligand) by flash column chromatography on silica gel.

Protocol 2: Boc Deprotection

This protocol details the removal of the tert-butyloxycarbonyl (Boc) protecting group to reveal a primary amine, which is then available for coupling to the E3 ligase ligand.

Materials:

-

Boc-Linker-POI Ligand intermediate from Protocol 1

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

Dissolve the Boc-protected intermediate (1.0 equivalent) in anhydrous DCM.

-

Add TFA (typically 20-50% v/v in DCM) to the solution at 0 °C.

-

Stir the mixture at room temperature for 1-3 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like methanol can help remove residual TFA.

-

The resulting amine salt (H₂N-Linker-POI Ligand · TFA) is often used directly in the next step without further purification.

Protocol 3: Amide Coupling

This protocol describes the formation of an amide bond between the newly exposed amine on the linker and a carboxylic acid on the E3 ligase ligand.

Materials:

-

H₂N-Linker-POI Ligand · TFA salt from Protocol 2

-

E3 ligase ligand with a carboxylic acid functionality

-

Anhydrous DMF

-

Amide coupling reagent (e.g., HATU, HBTU)

-

A suitable base (e.g., DIPEA)

-

Inert atmosphere

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere, dissolve the E3 ligase ligand (1.0 equivalent) and the H₂N-Linker-POI Ligand · TFA salt (1.1 equivalents) in anhydrous DMF.

-

Add the amide coupling reagent (e.g., HATU, 1.2 equivalents) to the solution.

-

Add DIPEA (2.5-3.0 equivalents) dropwise while stirring.

-

Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with a mild acid (e.g., 5% citric acid solution), saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final PROTAC molecule by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure product.

Conclusion

This compound is a highly valuable and versatile chemical tool for the synthesis of complex, biologically active molecules. Its primary application as a long-chain, flexible linker in the development of PROTACs underscores its importance in modern drug discovery. The straightforward, sequential reactivity of its two functional groups allows for the controlled and modular assembly of these sophisticated therapeutic agents. The protocols and workflows outlined in this guide provide a solid foundation for researchers and scientists to effectively utilize this key building block in their drug development endeavors.

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis Utilizing 12-(t-Boc-amino)-1-dodecyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to harness the cell's intrinsic protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase, as well as the molecule's overall physicochemical properties like cell permeability and solubility.[1][2][3][4]

Aliphatic chains are a common and versatile choice for PROTAC linkers due to their synthetic tractability and their ability to systematically vary linker length.[1][5][6] The use of long alkyl chains can enhance lipophilicity, which may improve membrane penetration.[] This document provides detailed protocols for the synthesis of a PROTAC using "12-(t-Boc-amino)-1-dodecyl Bromide," a bifunctional linker with a terminal bromide for alkylation and a Boc-protected amine for subsequent amide bond formation. This linker allows for a strategic and sequential approach to PROTAC assembly.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs operate by inducing the proximity of a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2-E3 ligase complex to the target protein. Poly-ubiquitination marks the target protein for recognition and subsequent degradation by the 26S proteasome, a large protein complex responsible for degrading unneeded or damaged proteins. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.

Caption: PROTAC mechanism of action leading to targeted protein degradation.

Experimental Protocols

The synthesis of a PROTAC using this compound is a multi-step process. The following protocols outline a general strategy assuming one ligand contains a nucleophilic group (e.g., a phenol or amine) for alkylation and the second ligand possesses a carboxylic acid for amide bond formation.

Protocol 1: Alkylation of Ligand 1

This protocol describes the attachment of the linker to the first ligand (Ligand 1, containing a nucleophilic -OH or -NH2 group) via an alkylation reaction.

Materials:

-

Ligand 1 (containing a nucleophilic group, 1.0 eq)

-

This compound (1.2 eq)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a clean, dry flask under an inert atmosphere (e.g., nitrogen), dissolve Ligand 1 in anhydrous DMF.

-

Add K₂CO₃ or Cs₂CO₃ to the solution.

-

Add this compound to the reaction mixture.

-

Stir the reaction at 60-80 °C for 12-24 hours.

-

Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected intermediate.

Protocol 2: TFA-Mediated Boc Deprotection

This protocol outlines the removal of the Boc protecting group to expose the terminal amine for the subsequent coupling step.[8]

Materials:

-

Boc-protected intermediate from Protocol 1 (1.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Dissolve the Boc-protected intermediate in anhydrous DCM (approximately 0.1 M concentration).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TFA to the solution (typically 20-50% v/v). If the substrate is sensitive to cationic side reactions, add TIS (2.5-5% v/v).[9]

-

Stir the reaction at room temperature for 1-2 hours.

-

Monitor the reaction progress by LC-MS until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine is typically obtained as a TFA salt and can often be used in the next step without further purification.

Protocol 3: Final Amide Coupling

This protocol describes the coupling of the deprotected linker-ligand intermediate with the second ligand (Ligand 2, containing a carboxylic acid).

Materials:

-

Amine-TFA salt from Protocol 2 (1.0 eq)

-

Ligand 2 (with a carboxylic acid, 1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0-4.0 eq)

-

Anhydrous DMF

Procedure:

-

In a clean, dry flask under an inert atmosphere, dissolve Ligand 2 in anhydrous DMF.

-

Add HATU and DIPEA to the solution and stir for 15 minutes to pre-activate the carboxylic acid.[8]

-

In a separate flask, dissolve the amine-TFA salt from Protocol 2 in a minimal amount of anhydrous DMF and add it to the pre-activated Ligand 2 mixture.

-

Stir the reaction at room temperature for 4-12 hours.

-

Monitor the reaction progress by LC-MS.

-

Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.[8]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 4: Purification

Procedure:

-

Purify the crude final PROTAC by preparative reverse-phase High-Performance Liquid Chromatography (HPLC).

-

Lyophilize the pure fractions to obtain the final product.

-

Confirm the identity and purity of the final PROTAC using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthetic Workflow Overview

The overall synthetic strategy involves a sequential, three-step process to assemble the final PROTAC molecule. This approach allows for controlled construction and purification of intermediates.

Caption: General workflow for PROTAC synthesis.

Data Presentation

Successful synthesis should be confirmed at each stage with appropriate analytical techniques. The following table outlines the expected analytical data for key compounds in the synthesis.

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Analytical Technique | Expected Outcome |

| This compound | C₁₇H₃₄BrNO₂ | 363.1773 | NMR, LC-MS | Purity >95%; MS signal corresponding to [M+H]⁺ or [M+Na]⁺.[10] |

| Boc-Protected Intermediate | Varies based on Ligand 1 | Varies | LC-MS, NMR | MS signal confirming successful alkylation; NMR showing signals for both linker and Ligand 1. |

| Amine-Linker-Ligand 1 (TFA Salt) | Varies based on Ligand 1 | Varies | LC-MS | MS signal confirming loss of the Boc group (mass decrease of 100.05 Da). |

| Final PROTAC | Varies based on Ligand 1 & 2 | Varies | HPLC, HRMS, NMR | Purity >95% by HPLC; High-resolution mass confirming elemental composition; NMR consistent with the final structure. |

Conclusion

The use of this compound offers a reliable and strategic approach for the synthesis of PROTACs with long aliphatic linkers. The protocols provided herein detail a robust workflow involving sequential alkylation, deprotection, and amide coupling. Careful execution of these steps, coupled with diligent monitoring and purification, will enable the successful synthesis of novel PROTAC molecules for targeted protein degradation studies. The flexibility of the long dodecyl chain can be crucial for establishing a productive ternary complex, and this building block provides a valuable tool for researchers exploring the structure-activity relationships of PROTAC linkers.

References

- 1. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. The Essential Role of Linkers in PROTACs [axispharm.com]

- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 5. nbinno.com [nbinno.com]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. PubChemLite - this compound (C17H34BrNO2) [pubchemlite.lcsb.uni.lu]

Application Notes and Protocols for 12-(t-Boc-amino)-1-dodecyl Bromide in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkyl linkers, such as those derived from 12-(t-Boc-amino)-1-dodecyl bromide, offer a versatile and synthetically accessible option for PROTAC design. The 12-carbon chain provides significant length and flexibility, which can be crucial for spanning the distance between the POI and the E3 ligase to form a productive ternary complex.[4] The hydrophobic nature of the alkyl chain can enhance cell membrane permeability, a common challenge for the typically large PROTAC molecules.[5] This document provides detailed application notes and protocols for the utilization of this compound in the synthesis and evaluation of PROTACs.

Data Presentation

The length of the alkyl linker significantly impacts the degradation efficiency of a PROTAC. The optimal linker length is target-dependent and often requires empirical determination. Below is a summary of representative data illustrating the effect of linker length on PROTAC performance. While specific DC50 and Dmax values for a PROTAC utilizing a this compound-derived linker are highly dependent on the specific POI ligand and E3 ligase ligand, the following table provides a conceptual framework based on published trends for long-chain alkyl linkers.

| Linker Moiety | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference Cell Line |

| C12 Alkyl Chain | Estrogen Receptor-α (ER-α) | IAP | Potent Degradation Observed | >80% | MCF7 |

| C16 Alkyl Chain | Estrogen Receptor-α (ER-α) | IAP | Highly Potent | ~90% | MCF7 |

| C19 Alkyl Chain | Estrogen Receptor-α (ER-α) | IAP | Reduced Potency | <70% | MCF7 |

Note: The data presented is illustrative and based on graphical representations of degradation efficiency from studies on linker optimization. Actual values will vary based on the specific molecular composition of the PROTAC.[4]

Signaling Pathways and Experimental Workflows

PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the general mechanism of action for a PROTAC utilizing a 12-carbon alkyl linker to induce the degradation of a target protein.

Caption: PROTAC-mediated targeted protein degradation pathway.

Experimental Workflow for PROTAC Synthesis and Evaluation

The following diagram outlines a typical workflow for the synthesis of a PROTAC using this compound and its subsequent biological evaluation.

Caption: General workflow for PROTAC synthesis and evaluation.

Experimental Protocols

Protocol 1: Synthesis of Ligand-C12-NH-Boc Intermediate

This protocol describes the coupling of an amine- or phenol-containing ligand (Ligand-XH) to this compound.

Reagents and Materials:

-

Ligand-XH (amine or phenol functionalized) (1.0 eq)

-

This compound (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq) or Potassium Carbonate (K2CO3) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Nitrogen or Argon atmosphere

-

Reaction vessel

-

Stir plate and stir bar

-

Standard work-up and purification equipment (rotary evaporator, separatory funnel, flash chromatography system)

Procedure:

-

Under an inert atmosphere, dissolve Ligand-XH (1.0 eq) in anhydrous DMF.

-

Add the base. For an amine, use DIPEA (3.0 eq). For a phenol, use K2CO3 (3.0 eq).

-

Stir the mixture for 15 minutes at room temperature.

-

Add this compound (1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature or heat to 50-60 °C for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the Ligand-C12-NH-Boc intermediate.

Protocol 2: Boc Deprotection

This protocol describes the removal of the t-Boc protecting group to reveal the terminal amine.

Reagents and Materials:

-

Ligand-C12-NH-Boc intermediate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Reaction vessel

-

Stir plate and stir bar

-

Rotary evaporator

Procedure:

-

Dissolve the Ligand-C12-NH-Boc intermediate in DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add TFA (typically 20-30% v/v in DCM) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine-TFA salt is often used directly in the next step.

Protocol 3: Final PROTAC Synthesis via Amide Coupling

This protocol describes the final coupling of the deprotected intermediate with a carboxylic acid-containing ligand (Ligand'-COOH).

Reagents and Materials:

-

Ligand-C12-NH2 intermediate (from Protocol 2) (1.0 eq)

-

Ligand'-COOH (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

Nitrogen or Argon atmosphere

-

Reaction vessel

-

Stir plate and stir bar

-

Standard work-up and purification equipment (preparative HPLC)

Procedure:

-

Under an inert atmosphere, dissolve Ligand'-COOH (1.1 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

In a separate flask, dissolve the Ligand-C12-NH2 intermediate (1.0 eq) in anhydrous DMF. Add DIPEA (1.0-2.0 eq) to neutralize the TFA salt if necessary.

-

Add the solution of the amine intermediate to the activated carboxylic acid solution.

-

Stir the reaction at room temperature for 4-16 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the final PROTAC directly from the reaction mixture using preparative HPLC.

-

Characterize the purified PROTAC by LC-MS and NMR.

Protocol 4: Western Blot for Protein Degradation

This protocol is for assessing the degradation of the target protein in cells treated with the synthesized PROTAC.

Reagents and Materials:

-

Cultured cells expressing the target protein

-

Synthesized PROTAC

-

DMSO (vehicle control)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a DMSO vehicle control for a specified time (e.g., 18-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration for all samples.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with the primary antibody for the target protein and the loading control.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the target protein level to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration.

-

Determine the DC50 and Dmax values from the dose-response curve.

-

Conclusion

This compound is a valuable building block for the synthesis of PROTACs with long alkyl linkers. The protocols and workflows provided in this document offer a comprehensive guide for researchers to design, synthesize, and evaluate novel protein degraders. The systematic variation of linker length and composition remains a critical aspect of PROTAC optimization, and the use of well-defined linkers like the one described herein facilitates this process. Careful characterization and biological evaluation are paramount to understanding the structure-activity relationship and advancing the development of potent and selective targeted protein degradation therapeutics.

References

Application Note: Protocol for Boc Deprotection of 12-(t-Boc-amino)-1-dodecyl Bromide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability in various reaction conditions and its straightforward removal under acidic conditions.[1][2] This document provides a detailed protocol for the deprotection of the Boc group from "12-(t-Boc-amino)-1-dodecyl Bromide" to yield 12-amino-1-dodecyl bromide as its corresponding acid salt. The primary alkyl bromide is generally stable under the acidic conditions required for Boc removal. The choice between the two common reagents, Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl), often depends on the desired salt form of the final product and the presence of other acid-sensitive functional groups.[3]

Reaction Scheme:

Boc-NH-(CH₂)₁₂-Br + Acid → H₃N⁺-(CH₂)₁₂-Br · X⁻ + CO₂ + Isobutylene (where X⁻ = CF₃COO⁻ or Cl⁻)

Comparative Data for Deprotection Methods

The selection of the deprotection agent can influence reaction time, product salt form, and ease of purification. While both TFA and HCl are highly effective, they have distinct characteristics.[3] TFA salts are sometimes oily, whereas hydrochloride salts are often crystalline solids that are easier to isolate.[4]

| Parameter | Trifluoroacetic Acid (TFA) Method | Hydrochloric Acid (HCl) Method |

| Typical Reagent | 20-50% TFA in Dichloromethane (DCM)[3] | 4M HCl in 1,4-Dioxane[3] |

| Reaction Time | 30 minutes to a few hours[1][3] | 30 minutes to 4 hours[2][3] |

| Temperature | 0 °C to Room Temperature[5] | Room Temperature[6] |

| Typical Yield | High to quantitative[3] | High to quantitative[3] |

| Product Salt Form | Trifluoroacetate (often an oil)[4] | Hydrochloride (often a crystalline solid)[3][4] |

| Notes | TFA is volatile and corrosive; workup requires neutralization or direct evaporation.[1][5] | Provides the hydrochloride salt directly, which can often be precipitated and filtered.[5] |

Detailed Experimental Protocols

Safety Precautions: Both Trifluoroacetic Acid (TFA) and concentrated HCl solutions are highly corrosive and volatile. Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.[1]

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a robust and common method for Boc deprotection, valued for its speed and efficiency.[1][2]

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Saturated sodium bicarbonate (NaHCO₃) solution (for work-up option B)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution: In a round-bottom flask, dissolve the this compound in anhydrous DCM to a concentration of approximately 0.1–0.5 M.[1]

-

Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add an equal volume of TFA to the stirred solution (creating a 1:1 v/v mixture).[5]

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.[5]

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material has been consumed.[1]

-

Work-up Option A (Isolation of TFA salt): Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. The resulting residue is the 12-amino-1-dodecyl bromide trifluoroacetate salt, which can often be used in the next step without further purification.[7]

-

Work-up Option B (Isolation of free amine):

-

After reaction completion, carefully neutralize the excess acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free amine, 12-amino-1-dodecyl bromide.[5]

-

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is advantageous as it often yields a crystalline hydrochloride salt that can be easily isolated by filtration.[3][5]

Materials:

-

This compound

-

4M HCl in 1,4-Dioxane

-

Anhydrous diethyl ether

-

Standard laboratory glassware, including a Buchner funnel and filter paper

Procedure:

-

Reaction Setup: Place the this compound in a round-bottom flask.

-

Acid Addition: Add the 4M HCl in 1,4-Dioxane solution (typically 5-10 equivalents of HCl) to the starting material.[5] Stir the resulting mixture at room temperature.

-

Reaction: Stir for 1-4 hours. Monitor the reaction's progress by TLC or LC-MS.[2]

-

Precipitation: Upon completion, add anhydrous diethyl ether to the reaction mixture to precipitate the product as its hydrochloride salt.[5]

-

Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with a small amount of cold diethyl ether to remove any residual impurities.[5]

-

Drying: Dry the purified 12-amino-1-dodecyl bromide hydrochloride salt under vacuum.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Boc deprotection process, from the starting material to the final isolated product.

Caption: General experimental workflow for Boc deprotection.

References

Application Notes and Protocols for Trifluoroacetic Acid (TFA) Deprotection of Boc-Protected Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis, particularly in peptide synthesis and the preparation of complex pharmaceutical intermediates. Its popularity stems from its stability under a wide range of reaction conditions and its facile removal under acidic conditions. Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection due to its effectiveness and volatility, which simplifies the isolation of the deprotected amine.[1] This document provides detailed protocols and application notes for the efficient and clean removal of the Boc protecting group using TFA.

Mechanism of TFA-Mediated Boc Deprotection

The cleavage of the Boc group with TFA is an acid-catalyzed elimination reaction. The process involves the following key steps:

-

Protonation: The strong acid, TFA, protonates the carbonyl oxygen of the Boc group.[1][2]

-

Formation of a Tert-butyl Cation: This protonation renders the Boc group unstable, leading to its cleavage. This step results in the formation of a stable tert-butyl carbocation and a carbamic acid intermediate.[1][2]

-

Decarboxylation: The carbamic acid intermediate is highly unstable and rapidly decarboxylates, releasing carbon dioxide gas.[1][2]

-

Formation of the Amine Salt: The newly liberated amine is then protonated by the excess TFA in the reaction mixture to yield the corresponding trifluoroacetate salt.[1][2]

Due to the evolution of carbon dioxide gas, it is crucial to perform this reaction in a well-ventilated fume hood and to avoid using a sealed container to prevent pressure buildup.[1][2]

Quantitative Data Summary

The efficiency of Boc deprotection can be influenced by the concentration of TFA, reaction time, and temperature. The following table summarizes typical reaction conditions and their outcomes.

| TFA Concentration (% in DCM) | Reaction Time | Temperature | Average Peptide Purity (%) | Key Observations |

| 25% | 2 hours | Room Temperature | - | A commonly used and generally effective condition.[1] |

| 50-55% | 30 minutes - 2 hours | Room Temperature | ~9% higher on average than 100% TFA | 55% TFA has been shown to result in higher purity peptides in some cases compared to 100% TFA, potentially due to better resin swelling.[1][3][4] |

| 100% (neat TFA) | 5-30 minutes | Room Temperature | - | Provides very rapid deprotection but may increase the risk of side product formation.[1] |

| 2 equivalents in Ionic Liquid | 7-10 minutes | 110-130 °C | - | An alternative method for accelerated deprotection.[5] |

Experimental Protocols

Protocol 1: Standard Boc Deprotection in Solution-Phase Synthesis

This protocol is suitable for a wide range of Boc-protected amines in solution.

Materials:

-

Boc-protected amine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Cold diethyl ether

Procedure:

-

In a round-bottom flask, dissolve the Boc-protected compound in anhydrous DCM to a concentration of approximately 0.1–0.5 M.[1]

-

Cool the solution to 0 °C using an ice bath to control the reaction rate and minimize potential side reactions.[1]

-

Slowly add TFA to the stirred solution. A common starting point is a 1:1 mixture of TFA and DCM.[1]

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[1]

-

Monitor the progress of the deprotection using analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

-

Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, the residue can be co-evaporated with DCM or toluene a few times.[1]

-

The crude product, which is the TFA salt of the amine, can often be precipitated by adding cold diethyl ether to the residue.[1]

-

Collect the precipitated solid by filtration or centrifugation.[1]

-

Wash the solid with cold diethyl ether to remove any remaining byproducts.[1]

-

Dry the final product under vacuum.[1]

Protocol 2: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the deprotection of a Boc group from a peptide attached to a solid support.

Materials:

-

Boc-protected peptide-resin

-

Deprotection cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS))

-

Dichloromethane (DCM)

-

Solid-phase synthesis reaction vessel

-

Shaker or nitrogen bubbler

-

Cold diethyl ether

-

Centrifuge

Procedure:

-

Wash the peptide-resin thoroughly with DCM to remove any residual solvents from previous steps.[1]

-

Prepare the deprotection cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS.[1]

-

Add the deprotection cocktail to the resin (typically 10 mL per gram of resin).[1]

-

Gently agitate the mixture at room temperature for 2-4 hours.[1]

-

Filter the resin and collect the filtrate, which contains the deprotected peptide.[1]

-

Wash the resin with a small volume of fresh TFA to ensure complete recovery of the peptide and combine this wash with the initial filtrate.[1]

-

Precipitate the peptide by adding the combined filtrate dropwise to a stirred, cold solution of diethyl ether (typically 10 times the volume of the filtrate).[1]

-

Collect the precipitated peptide by centrifugation followed by decantation of the ether, or by filtration.[1]

-

Wash the peptide pellet several times with cold diethyl ether to remove scavengers and residual TFA.[1]

-

Dry the purified peptide under vacuum.[6]

Side Reactions and the Use of Scavengers

The primary cause of side reactions during Boc deprotection is the formation of the highly reactive tert-butyl cation.[7] This electrophile can alkylate nucleophilic residues in the substrate, such as tryptophan, methionine, cysteine, and tyrosine.[7] To prevent these unwanted modifications, scavengers are added to the deprotection cocktail.[7] Scavengers are nucleophilic species that are more reactive or present in a much higher concentration than the sensitive residues, thereby trapping the tert-butyl cation.[7]

Common Scavengers and Their Targets:

| Scavenger | Target Residues | Notes |

| Triisopropylsilane (TIS) | General, Tryptophan | A very common and effective scavenger.[1] |

| Water | General | Often included in cleavage cocktails.[1] |

| Thioanisole | Tryptophan, Methionine | |

| 1,2-Ethanedithiol (EDT) | Tryptophan | Particularly effective at preventing acid-catalyzed oxidation of tryptophan.[7] |

| Phenol | Tyrosine | Acts as a decoy for the tert-butyl cation.[1] |

Visualizations

Caption: Mechanism of TFA-mediated Boc deprotection.

Caption: General experimental workflow for TFA deprotection.

References

- 1. benchchem.com [benchchem.com]

- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols for the Deprotection of Boc-Protected Alkyl Bromides using HCl/Doxane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butoxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly in the protection of primary and secondary amines. Its widespread use stems from its stability under a variety of reaction conditions and its facile, acid-labile removal. Among the various acidic reagents employed for Boc deprotection, a solution of hydrogen chloride (HCl) in 1,4-dioxane offers a reliable and efficient method, particularly for substrates sensitive to stronger acids like trifluoroacetic acid (TFA). This document provides detailed application notes and experimental protocols for the removal of the Boc protecting group from alkyl bromides, yielding the corresponding bromoalkylamine hydrochloride salts, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules.

The acid-catalyzed deprotection of a Boc-protected amine is initiated by protonation of the carbamate oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[1] The liberated amine is subsequently protonated by the excess acid to form the hydrochloride salt.[1] The choice of 4M HCl in dioxane is often favored for its ability to effect clean and complete deprotection, often with the desired product precipitating from the reaction mixture as the hydrochloride salt, simplifying purification.[2][3]

Data Presentation

The following tables summarize quantitative data from various literature sources for the deprotection of Boc-protected amines using HCl in dioxane.

Table 1: Deprotection of Various Boc-Protected Amines with HCl/Dioxane

| Starting Material (SM) | Reagent | Solvent | Time (h) | Temperature | Product | Yield (%) | Reference |

| 80 mg SM | 4M HCl in dioxane (2 mL) | Dioxane (5 mL) | 2 | Room Temp. | Amine | 48 | [2] |

| 89 mg SM | 4N HCl in dioxane (2 mL) | Dioxane | 2 | Room Temp. | bis-HCl salt | 91 | [2] |

| 8.14 g SM | 4M HCl in dioxane (60 mL) | Dioxane | 16 | Room Temp. | Amine salt | 100 | [2] |

| 500 mg SM | 4N HCl in dioxane (3 mL) | Dioxane (10 mL) | 24 | Room Temp. | HCl salt | - | [2] |

| Various Amino Acids/Peptides | 4M HCl in dioxane | Dioxane | 0.5 | Room Temp. | Amino Acid/Peptide HCl salt | >95 | [4][5] |

Table 2: Comparison of Deprotection Conditions for a Model Peptide

| Deprotection Cocktail | Time | Yield of Target Peptide (%) |

| 50% TFA/DCM | 5 min | 78 |

| 50% TFA/DCM | 2 x 30 min | 98 |

| 4 M HCl/dioxane | 5 min | 85 |

| 4 M HCl/dioxane | 2 x 30 min | 96 |

Data adapted from a study on solid-phase peptide synthesis.[6]

Experimental Protocols

General Protocol for Boc Deprotection of an Alkyl Bromide

This protocol provides a general procedure for the deprotection of a Boc-protected alkyl bromide using 4M HCl in 1,4-dioxane.

Materials:

-

Boc-protected alkyl bromide

-

4M HCl in 1,4-dioxane

-

Anhydrous diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon inlet (optional)

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

To a round-bottom flask containing the Boc-protected alkyl bromide (1.0 eq.), add a sufficient volume of 4M HCl in 1,4-dioxane to fully dissolve or suspend the starting material. A typical concentration is in the range of 0.1-0.5 M.

-

Stir the resulting solution or suspension at room temperature. The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the disappearance of the starting material. Reaction times can vary from 30 minutes to several hours depending on the substrate.[2][4]

-

Upon completion of the reaction, a precipitate of the bromoalkylamine hydrochloride salt may form.

-